![molecular formula C18H23ClIN3O3S B2467464 N-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]-N'-(4-methoxyphenyl)-N-methylethanimidamide;hydroiodide CAS No. 181481-45-8](/img/no-structure.png)

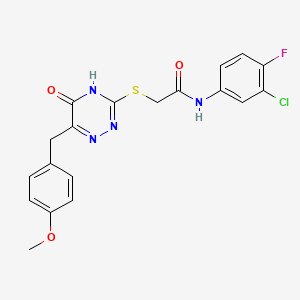

N-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]-N'-(4-methoxyphenyl)-N-methylethanimidamide;hydroiodide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]-N’-(4-methoxyphenyl)-N-methylethanimidamide;hydroiodide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

While there isn’t specific information available on the synthesis of this exact compound, related compounds such as N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides have been synthesized in one pot from 4-chloroaniline under solvent-free conditions . These compounds have been developed as chemoselective N-acylation reagents .Applications De Recherche Scientifique

Catalytic Asymmetric Hydroboration :

- Electrophilic amination of catecholboronate esters, including those similar to the compound , was explored in the asymmetric hydroboration of vinylarenes. This research highlights the potential application in asymmetric synthesis, a critical aspect of drug development and fine chemical manufacturing (Knight et al., 1997).

Synthesis of Indolocarbazoles :

- The compound's structure is relevant to the synthesis of indolocarbazoles, which are important for the synthesis of fused dimeric indole alkaloids like staurosporinone. This indicates its potential application in creating complex organic structures which could have pharmaceutical relevance (Magnus et al., 1983).

Antimicrobial Agent Synthesis :

- Research into the synthesis and characterization of new quinazolines, which have potential as antimicrobial agents, involves compounds structurally similar to N-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]-N'-(4-methoxyphenyl)-N-methylethanimidamide;hydroiodide. This suggests its potential in the development of new antimicrobial compounds (Desai et al., 2007).

Drug Metabolism Studies :

- In drug metabolism studies, similar compounds have been used as model substances. For instance, a study using Actinoplanes missouriensis for biocatalysis in drug metabolism research utilized related compounds, indicating the potential application of this compound in studying and understanding drug metabolism (Zmijewski et al., 2006).

Herbicide Degradation Research :

- Compounds with similar structures have been studied in the context of herbicide degradation. For example, a study on the degradation of chlorimuron-ethyl by Aspergillus niger highlights the potential use of this compound in environmental chemistry and bioremediation research (Sharma et al., 2012).

Safety and Hazards

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-chlorobenzenesulfonyl chloride with N-(4-methoxyphenyl)-N-methylethanimidamide in the presence of a base to form the intermediate N-[2-[(4-chlorophenyl)sulfonylamino]ethyl]-N'-(4-methoxyphenyl)-N-methylethanimidamide. The intermediate is then treated with hydroiodic acid to form the final product N-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]-N'-(4-methoxyphenyl)-N-methylethanimidamide;hydroiodide.", "Starting Materials": [ "4-chlorobenzenesulfonyl chloride", "N-(4-methoxyphenyl)-N-methylethanimidamide", "Base", "Hydroiodic acid" ], "Reaction": [ "Step 1: 4-chlorobenzenesulfonyl chloride is added to a solution of N-(4-methoxyphenyl)-N-methylethanimidamide in the presence of a base.", "Step 2: The reaction mixture is stirred at room temperature for several hours until the reaction is complete.", "Step 3: The intermediate N-[2-[(4-chlorophenyl)sulfonylamino]ethyl]-N'-(4-methoxyphenyl)-N-methylethanimidamide is isolated by filtration and washed with a suitable solvent.", "Step 4: The intermediate is then treated with hydroiodic acid to form the final product N-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]-N'-(4-methoxyphenyl)-N-methylethanimidamide;hydroiodide.", "Step 5: The product is isolated by filtration and washed with a suitable solvent." ] } | |

Numéro CAS |

181481-45-8 |

Formule moléculaire |

C18H23ClIN3O3S |

Poids moléculaire |

523.81 |

Nom IUPAC |

N-[2-[(4-chlorophenyl)sulfonylamino]ethyl]-N'-(4-methoxyphenyl)-N-methylethanimidamide;hydroiodide |

InChI |

InChI=1S/C18H22ClN3O3S.HI/c1-14(21-16-6-8-17(25-3)9-7-16)22(2)13-12-20-26(23,24)18-10-4-15(19)5-11-18;/h4-11,20H,12-13H2,1-3H3;1H |

Clé InChI |

BNTRNCNLVVLOFR-STZFKDTASA-N |

SMILES |

CC(=NC1=CC=C(C=C1)OC)N(C)CCNS(=O)(=O)C2=CC=C(C=C2)Cl.I |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(2-Chloro-6-fluorophenyl)-6-(4-chlorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B2467385.png)

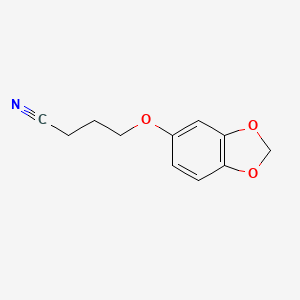

![Ethyl 8-oxo-2-oxa-7-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B2467386.png)

![Ethyl 5-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-3-methylbenzofuran-2-carboxylate](/img/structure/B2467388.png)

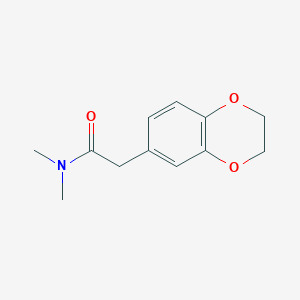

![(E)-4-(Dimethylamino)-N-[3-(2-methoxyphenyl)cyclobutyl]but-2-enamide](/img/structure/B2467393.png)

![diendo-3-Benzoyl-bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2467397.png)

![4-[(4-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzoic acid](/img/structure/B2467400.png)

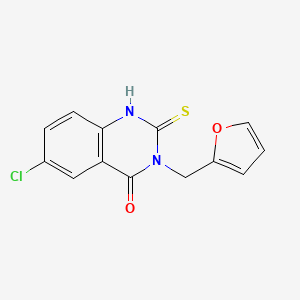

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2467404.png)